molecular formula C5H10N2O2 B1606391 2,2-Dimethylmalonamide CAS No. 41882-44-4

2,2-Dimethylmalonamide

Cat. No.: B1606391
CAS No.: 41882-44-4
M. Wt: 130.15 g/mol
InChI Key: NCYLMOVCPMNHEP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpropanediamide typically involves the reaction of dimethylmalonic acid with ammonia or amines under controlled conditions. One common method includes the esterification of dimethylmalonic acid followed by ammonolysis to yield the desired diamide. The reaction conditions often require a catalyst and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the production of 2,2-dimethylpropanediamide can be achieved through continuous flow processes that ensure consistent quality and high throughput. The use of advanced catalytic systems and automated reactors allows for efficient synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylmalonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed under basic conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethylmalonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2-dimethylpropanediamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,2-Dimethylpropanediamine: A related compound with similar structural features but different functional groups.

    Dimethylmalonic acid: The parent compound from which 2,2-dimethylpropanediamide is derived.

    N,N-Dimethylpropanediamide: Another derivative with distinct chemical properties.

Uniqueness: 2,2-Dimethylmalonamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds

Properties

IUPAC Name

2,2-dimethylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-5(2,3(6)8)4(7)9/h1-2H3,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYLMOVCPMNHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299868
Record name 2,2-dimethylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41882-44-4
Record name 41882-44-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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